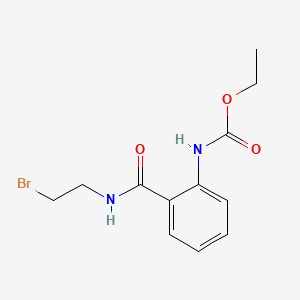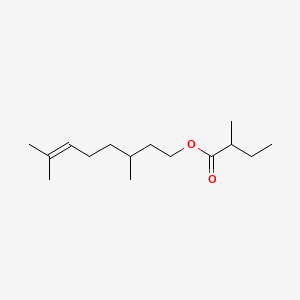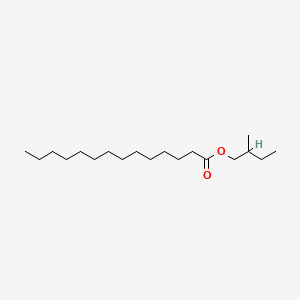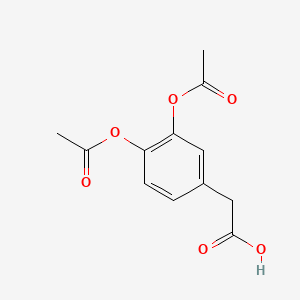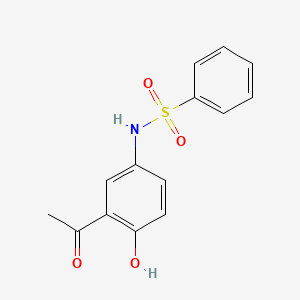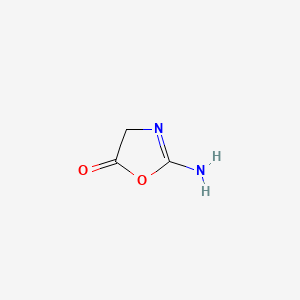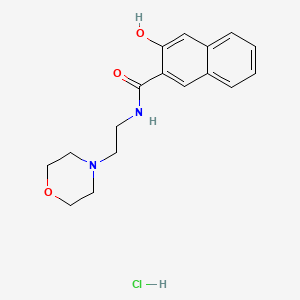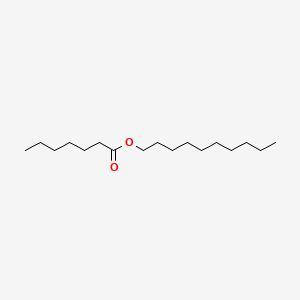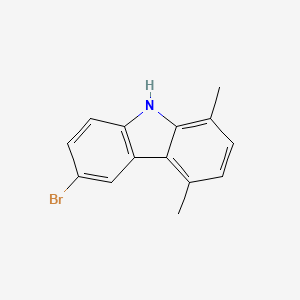
6-溴-1,4-二甲基-9H-咔唑
描述
6-Bromo-1,4-dimethyl-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The bromine atom at the 6-position and the methyl groups at the 1 and 4 positions of the carbazole ring system impart unique chemical properties to this compound.
科学研究应用
6-Bromo-1,4-dimethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific electronic properties.
作用机制
- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .
- Antioxidant Effects :
Target of Action
Result of Action
生化分析
Biochemical Properties
Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .
Cellular Effects
The effects of 6-Bromo-1,4-dimethyl-9H-carbazole on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1,4-dimethyl-9H-carbazole is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-1,4-dimethyl-9H-carbazole in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that 6-Bromo-1,4-dimethyl-9H-carbazole is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-1,4-dimethyl-9H-carbazole within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.
Subcellular Localization
The subcellular localization of 6-Bromo-1,4-dimethyl-9H-carbazole is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole typically involves the bromination of 1,4-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of 6-bromo-1,4-dimethyl-9H-carbazole may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
6-Bromo-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form 6-aryl-1,4-dimethyl-9H-carbazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be formed.
Coupling Products: 6-Aryl-1,4-dimethyl-9H-carbazoles are typical products of Suzuki-Miyaura coupling reactions.
相似化合物的比较
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,4-dimethyl-9H-carbazole: Similar to the bromo derivative but with different reactivity due to the chlorine atom.
6-Aryl-1,4-dimethyl-9H-carbazoles: Products of Suzuki-Miyaura coupling reactions with various aryl groups.
Uniqueness
6-Bromo-1,4-dimethyl-9H-carbazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
属性
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEGTFNWJSDBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403981 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-42-7 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


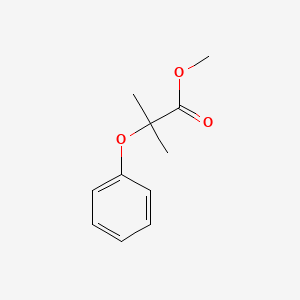
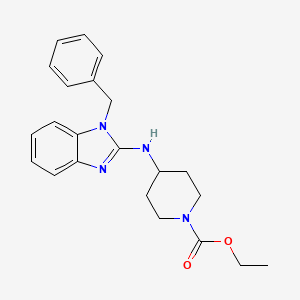

![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)
